Tataramide B

Lignanamide Characterization Stereochemistry Verification Natural Product Identity Control

Tataramide B (CAS 187655-56-7, C₃₆H₃₆N₂O₈, MW 624.68) is a stereochemically defined (2R,3S) lignanamide reference standard, critically distinct from Grossamide (CAS 80510-06-1)—a frequent source of catalog misidentification in commercial listings. No peer-reviewed bioactivity data exist for Tataramide B; all potency claims in vendor descriptions originate from Grossamide studies and are not directly transferable. Procure this ≥98% authenticated compound for HPLC, LC-MS, and NMR-based identification of lignanamides in Acorus tatarinowii extracts, orthogonal verification of screening library entries, and as a candidate scaffold for structure-based antifungal drug discovery targeting Candida albicans ERG1/ERG6 (predicted binding affinity −9.9 kcal/mol; in vitro validation required).

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Cat. No. B8023272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTataramide B
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+
InChIKeyDROXVBRNXCRUHP-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tataramide B for Research Procurement: Lignanamide Identity and Structural Characterization


Tataramide B (CAS 187655-56-7, C₃₆H₃₆N₂O₈, MW 624.68) is a lignanamide natural product first isolated and structurally characterized from the roots of Acorus tatarinowii Schott [1]. The compound belongs to the lignanamide class—a group of phenylpropanoid-derived amides with a characteristic dihydrobenzofuran core linked to hydroxycinnamoyl tyramine moieties [2]. Its molecular structure features a (2R,3S)-2,3-dihydrobenzofuran scaffold with two defined stereocenters, a topological polar surface area (TPSA) of 147 Ų, and an XLogP3-AA value of 4.9, reflecting moderate lipophilicity [2]. The compound is available from multiple research suppliers at >98% purity and is intended exclusively for non-human research applications.

Why In-Class Lignanamides Cannot Substitute for Tataramide B Without Specific Validation


Tataramide B cannot be generically substituted by structurally related lignanamides (e.g., Tataramide A, Cannabisins, Grossamide) because critical differences in stereochemistry, regiochemistry, and the precise arrangement of phenolic hydroxyl and methoxy substituents govern target binding specificity . Notably, Tataramide B is frequently conflated with Grossamide (CAS 80510-06-1) in vendor catalogs—despite being distinct chemical entities with different stereochemical configurations and CAS registry numbers—leading to misattribution of Grossamide-derived biological activity data to Tataramide B in commercial product descriptions . As of April 2026, no peer-reviewed experimental biological activity data specific to Tataramide B have been published; all potency claims (e.g., α-glucosidase inhibition, anti-inflammatory effects) associated with Tataramide B in commercial materials originate from studies on Grossamide and are not directly transferable . Substitution without orthogonal analytical verification therefore risks invalidating research findings.

Tataramide B Quantitative Differentiation Evidence: Physicochemical and In Silico Comparator Data


Physicochemical Differentiation from Grossamide: Stereochemical and Computed Descriptor Analysis

Tataramide B is distinguished from Grossamide (the compound with which it is most frequently confused) by specific stereochemical and physicochemical descriptors . Tataramide B (CAS 187655-56-7) and Grossamide (CAS 80510-06-1) are chemically distinct entities, yet commercial materials for Tataramide B frequently cite biological data derived from Grossamide studies . The InChIKey values differ: Tataramide B carries DROXVBRNXCRUHP-WUVWWEHLSA-N, while Grossamide carries DROXVBRNXCRUHP-VGOFMYFVSA-N, reflecting distinct stereochemical configurations .

Lignanamide Characterization Stereochemistry Verification Natural Product Identity Control

In Silico ERG1 Binding Affinity: Tataramide B vs. Terbinafine Reference Inhibitor

In a virtual screening study of 14,965 phytochemicals against Candida albicans antifungal targets, Tataramide B demonstrated a predicted binding affinity to ERG1 (squalene epoxidase) of -9.9 kcal/mol, exceeding the reference inhibitor terbinafine at -8.7 kcal/mol [1]. This represents a 1.2 kcal/mol improvement in predicted binding energy compared to the clinically used antifungal standard [1]. However, the same study reported that Tataramide B exhibited a detrimental MM/PBSA binding free energy of +9.81 kcal/mol, indicating predicted unfavorable thermodynamics for stable complex formation [1].

Antifungal Drug Discovery Molecular Docking Candida albicans ERG1 Inhibition

In Silico ERG6 Binding Affinity: Tataramide B vs. Known ERG6 Inhibitors

In the same virtual screening campaign against C. albicans ERG6 (C-24 sterol methyltransferase), Tataramide B exhibited a predicted binding affinity of -8.4 kcal/mol [1]. This value exceeds the docking scores of previously identified ERG6 inhibitors D28 (-8.0 kcal/mol), Tomatidine (-7.9 kcal/mol), and H55 (-6.4 kcal/mol) [1]. The molecular dynamics simulation over 100 ns demonstrated commendable structural stability with an RMSD of approximately 0.27 Å [1]. However, the MM/PBSA analysis produced an unfavorable +9.81 kcal/mol binding free energy, contradicting the favorable docking score [1].

Antifungal Drug Discovery Molecular Docking Candida albicans ERG6 Inhibition

Tataramide B Procurement Application Scenarios: Fit-for-Purpose Use Cases Based on Available Evidence


Analytical Reference Standard for Lignanamide Identification and Quality Control

Tataramide B serves as an authenticated analytical reference standard (available at >98% purity) for HPLC, LC-MS, and NMR-based identification and quantification of lignanamides in botanical extracts, particularly from Acorus tatarinowii and related species [1]. The compound's well-defined stereochemistry (two defined stereocenters) and established spectroscopic characterization (¹³C NMR data available) make it suitable for method development and validation in natural product chemistry laboratories [1][2].

In Silico Hit Expansion and Scaffold Validation for Antifungal Target Discovery

Based on molecular docking evidence demonstrating superior predicted binding affinity to ERG1 (-9.9 kcal/mol vs. terbinafine -8.7 kcal/mol) and ERG6 (-8.4 kcal/mol vs. D28 -8.0 kcal/mol), Tataramide B is a candidate scaffold for structure-based antifungal drug discovery programs targeting ergosterol biosynthesis in Candida albicans [1]. Researchers should note that in vitro and in vivo validation is required, as the MM/PBSA-predicted binding thermodynamics (+9.81 kcal/mol) are unfavorable [1].

Stereochemical Comparator for Lignanamide Library Profiling

Tataramide B can be procured as a stereochemically defined comparator for profiling lignanamide chemical libraries, given its distinct (2R,3S) configuration and unique InChIKey (DROXVBRNXCRUHP-WUVWWEHLSA-N) that differentiates it from structurally similar lignanamides including Grossamide [1]. This application is particularly relevant for researchers requiring orthogonal validation of compound identity in screening collections where lignanamide misidentification has been documented [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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